molecular formula C7H9N5S B1398657 [(2-Aminopyridin-3-yl)methylideneamino]thiourea CAS No. 131418-20-7

[(2-Aminopyridin-3-yl)methylideneamino]thiourea

Cat. No. B1398657
M. Wt: 195.25 g/mol
InChI Key: ACRVHTZODRLDFR-UHFFFAOYSA-N
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Description

“[(2-Aminopyridin-3-yl)methylideneamino]thiourea” is a chemical compound with the molecular formula C7H9N5S . It is a versatile material used in scientific research. Its unique properties make it valuable for various applications, from drug development to catalysis.


Synthesis Analysis

Aminopyridines have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential .


Molecular Structure Analysis

The molecular weight of “[(2-Aminopyridin-3-yl)methylideneamino]thiourea” is 195.25 g/mol . The IUPAC name is [(Z)-(3-aminopyridin-2-yl)methylideneamino]thiourea . The InChI is InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4- .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2-Aminopyridin-3-yl)methylideneamino]thiourea” include a molecular weight of 195.25 g/mol , a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 195.05786648 g/mol .

Scientific Research Applications

Coordination Chemistry and Medicinal Applications

Thiourea derivatives, including "[(2-Aminopyridin-3-yl)methylideneamino]thiourea," have shown significant importance in coordination chemistry with selected metals such as Cu, Ag, and Au. These compounds, when coordinated with suitable metal ions, exhibit improved activities in biological and medicinal applications. Their versatile nature allows for the development of complexes that can be used in pharmaceutical chemistry, showcasing the potential for innovative drug design and therapeutic applications (Khan, Khan, Gul, & Muhammad, 2020).

Chemosensing Applications

Thiourea derivatives are recognized for their excellent chemosensing capabilities due to their nucleophilic characteristics and ability to establish inter-and intramolecular hydrogen bonding. These properties make them very important chemosensors for detecting various environmental pollutants. The sensitivity, selectivity, and simplicity of thiourea-based chemosensors are beneficial for detecting and determining different types of anions and neutral analytes in biological, environmental, and agricultural samples. This opens new avenues for designing organic fluorescent and colorimetric sensors, highlighting the compound's utility in environmental monitoring and safety (Al-Saidi & Khan, 2022).

Gold Extraction and Environmental Research

Research has also explored the use of thiourea in the extraction of gold from auriferous mineral resources as an alternative to cyanide. Thiourea's ability to complex with gold in acidic solutions, combined with suitable oxidants, demonstrates its potential in the mining industry, particularly in processes aiming to minimize environmental impact. The research underlines the importance of controlling operational conditions, such as pH and temperature, to optimize gold recovery processes using thiourea (Li & Miller, 2006).

properties

IUPAC Name

[(2-aminopyridin-3-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRVHTZODRLDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Aminopyridin-3-yl)methylideneamino]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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